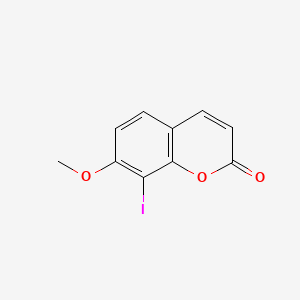
8-Iodo-7-methoxycoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodo-7-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-7-methoxycoumarin typically involves the iodination of 7-methoxycoumarin. One common method includes treating 7-hydroxycoumarin with iodine (I₂) and potassium iodide (KI) in the presence of ammonia (NH₃) to form 7-hydroxy-8-iodocoumarin. This intermediate is then methylated using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors for the synthesis process.
化学反应分析
Types of Reactions: 8-Iodo-7-methoxycoumarin can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN₃) or other nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 8-azido-7-methoxycoumarin, while oxidation can produce 8-iodo-7-methoxy-3,4-dihydrocoumarin .
科学研究应用
8-Iodo-7-methoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 8-Iodo-7-methoxycoumarin involves its interaction with specific molecular targets within cells. For instance, certain derivatives have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also activate caspase-3/7, which plays a crucial role in the execution phase of cell apoptosis .
相似化合物的比较
7-Methoxycoumarin:
Umbelliferone (7-Hydroxycoumarin): Another coumarin derivative with hydroxyl group instead of methoxy and iodine groups.
Aesculetin (6,7-Dihydroxycoumarin): Contains two hydroxyl groups and exhibits different biological activities compared to 8-Iodo-7-methoxycoumarin.
Uniqueness: The presence of both iodine and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from other coumarin derivatives. These modifications enhance its reactivity and potential therapeutic applications, particularly in the field of cancer research .
属性
CAS 编号 |
65763-01-1 |
|---|---|
分子式 |
C10H7IO3 |
分子量 |
302.06 g/mol |
IUPAC 名称 |
8-iodo-7-methoxychromen-2-one |
InChI |
InChI=1S/C10H7IO3/c1-13-7-4-2-6-3-5-8(12)14-10(6)9(7)11/h2-5H,1H3 |
InChI 键 |
SRVYHNHEBGCPIF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


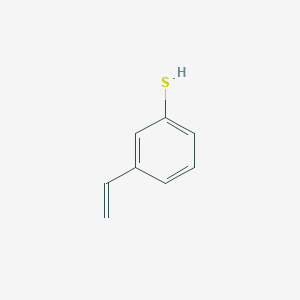
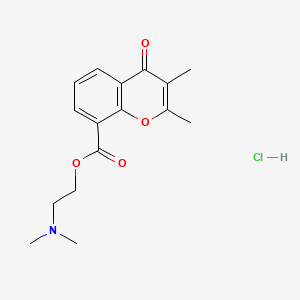

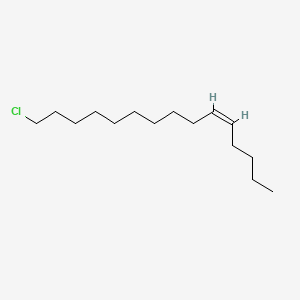
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
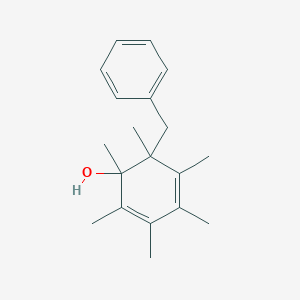
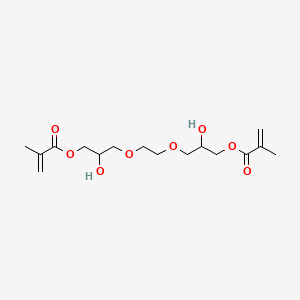
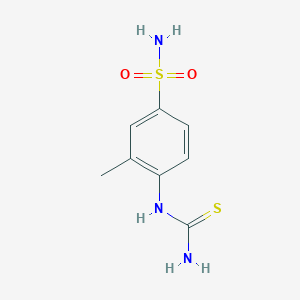
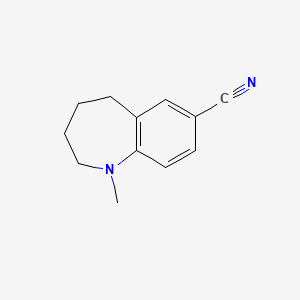
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
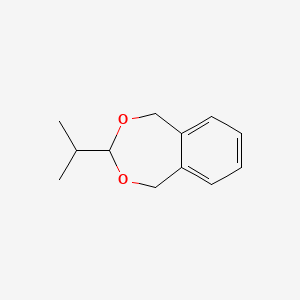

![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)
